Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
Brand Name:
Vulcanchem
CAS No.:
101418-34-2
VCID:
VC20761188
InChI:
InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H
SMILES:
CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl
Molecular Formula:
C15H24Cl2N2
Molecular Weight:
303.3 g/mol
Ethylamine, N-methyl-N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
CAS No.: 101418-34-2
Cat. No.: VC20761188
Molecular Formula: C15H24Cl2N2
Molecular Weight: 303.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101418-34-2 |
|---|---|
| Molecular Formula | C15H24Cl2N2 |
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | N-ethyl-N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
| Standard InChI | InChI=1S/C15H22N2.2ClH/c1-3-16(2)14-10-12-6-4-8-17-9-5-7-13(11-14)15(12)17;;/h10-11H,3-9H2,1-2H3;2*1H |
| Standard InChI Key | MKDIWULKKHXFAT-UHFFFAOYSA-N |
| SMILES | CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
| Canonical SMILES | CCN(C)C1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator